
Docosyl 2-ethylhexanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Docosyl 2-ethylhexanoate: is an ester compound formed from docosanol and 2-ethylhexanoic acid. It is known for its unique chemical properties and applications in various fields, including industrial and scientific research. The molecular formula of this compound is C30H60O2, and it has a molecular weight of 452.7962 .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Docosyl 2-ethylhexanoate can be synthesized through the esterification reaction between docosanol and 2-ethylhexanoic acid. The reaction typically involves the use of a catalyst, such as an immobilized lipase (e.g., Novozym 435), in an organic solvent like n-hexane . The reaction conditions include maintaining a specific temperature and stirring rate to ensure optimal yield and purity of the product.
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale esterification processes using similar catalysts and solvents. The reaction parameters are optimized to achieve high yields and cost-effectiveness. The product is then purified through distillation or other separation techniques to obtain the desired purity.
Analyse Chemischer Reaktionen
Types of Reactions: Docosyl 2-ethylhexanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidation products.
Reduction: Reduction reactions can convert this compound into its reduced forms.
Substitution: The ester group in this compound can participate in substitution reactions with suitable reagents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Nucleophiles such as amines or alcohols can react with the ester group under acidic or basic conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols.
Wissenschaftliche Forschungsanwendungen
Docosyl 2-ethylhexanoate has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent in organic synthesis and as a model compound for studying esterification reactions.
Biology: The compound is utilized in biochemical studies to investigate enzyme-catalyzed reactions and lipid metabolism.
Medicine: this compound is explored for its potential therapeutic properties and as a component in drug delivery systems.
Industry: It is employed in the formulation of cosmetics, lubricants, and other industrial products due to its unique chemical properties
Wirkmechanismus
The mechanism of action of docosyl 2-ethylhexanoate involves its interaction with specific molecular targets and pathways. For instance, in biological systems, the compound may interact with enzymes involved in lipid metabolism, influencing various biochemical processes. The ester group in this compound can undergo hydrolysis, releasing docosanol and 2-ethylhexanoic acid, which can further participate in metabolic pathways .
Vergleich Mit ähnlichen Verbindungen
2-Ethylhexanoic acid: A carboxylic acid used in the synthesis of metal derivatives and as a catalyst in polymerization reactions.
Docosanol: A saturated fatty alcohol used as an emollient, emulsifier, and antiviral agent.
Comparison: Docosyl 2-ethylhexanoate is unique due to its ester structure, which imparts distinct chemical properties compared to its individual components, docosanol and 2-ethylhexanoic acid. The ester bond in this compound allows it to participate in specific reactions and applications that are not possible with the individual compounds alone.
Eigenschaften
CAS-Nummer |
97467-67-9 |
|---|---|
Molekularformel |
C30H60O2 |
Molekulargewicht |
452.8 g/mol |
IUPAC-Name |
docosyl 2-ethylhexanoate |
InChI |
InChI=1S/C30H60O2/c1-4-7-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24-25-26-28-32-30(31)29(6-3)27-8-5-2/h29H,4-28H2,1-3H3 |
InChI-Schlüssel |
IVVSKQQLKMIDFD-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCCCCCCCCCCCCCOC(=O)C(CC)CCCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


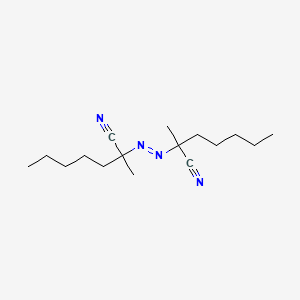
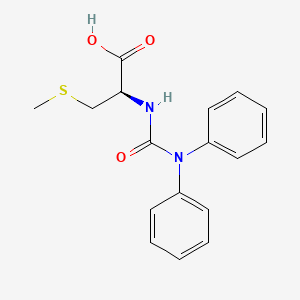
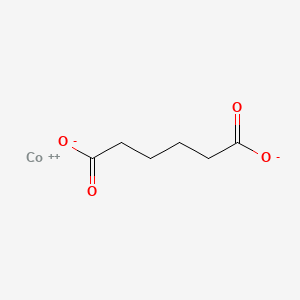
![1-Oxa-4,9-diazaspiro[5.5]undecan-3-one, 9-[[4-(5-benzofuranyl)phenyl]sulfonyl]-4-ethyl-](/img/structure/B12642649.png)
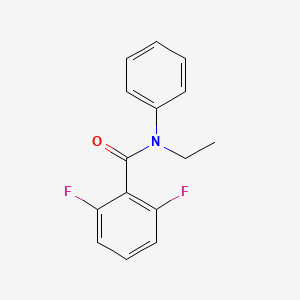

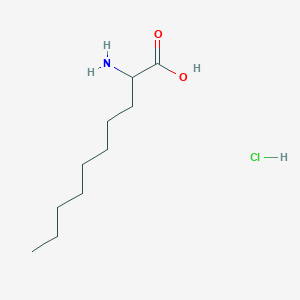
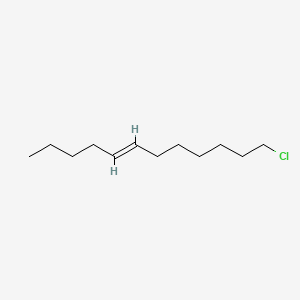
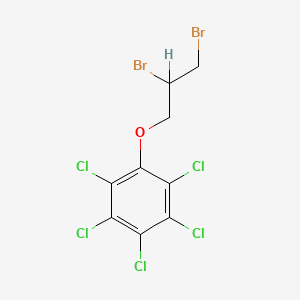
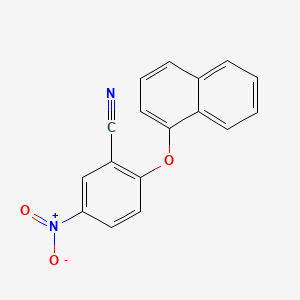


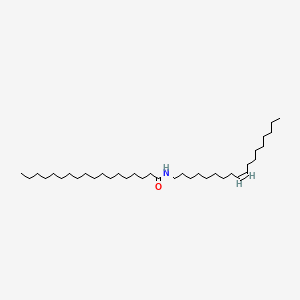
![7-Chloro-2-ethyl-2,3-dihydroimidazo[1,2-f]phenanthridine;hydrobromide](/img/structure/B12642706.png)
